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Introduction
Two-photon microscopy has emerged as a powerful technique for high-resolution, deep-tissue

imaging in living organisms. When combined with voltage-sensitive dyes (VSDs) such as RH
795, it allows for the direct visualization of neuronal membrane potential dynamics with

exceptional spatial and temporal resolution. RH 795 is a fast-responding potentiometric probe

that partitions into the cell membrane and exhibits changes in its fluorescence intensity in

response to alterations in the transmembrane electrical potential. This enables the optical

recording of neuronal activity, from subthreshold synaptic potentials to action potentials, in

individual neurons and across neuronal populations.

The primary advantage of two-photon excitation in this context is its ability to penetrate deeper

into scattering tissue, like the brain, with reduced phototoxicity and photobleaching compared

to conventional one-photon confocal microscopy.[1] This makes it an ideal tool for in vivo and

in-slice imaging of neuronal circuits over extended periods, providing critical insights into

synaptic integration, action potential propagation, and network plasticity. These application

notes provide detailed protocols and technical information for utilizing RH 795 in two-photon

microscopy studies.
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For effective experimental design and data interpretation, a clear understanding of the spectral

properties of RH 795 and the typical imaging parameters is crucial. The following tables

summarize key quantitative data for RH 795.

Table 1: Spectral and Photophysical Properties of RH 795

Property Value Reference

One-Photon Excitation

Maximum (in Methanol)
530 nm [2]

One-Photon Emission

Maximum (in Methanol)
712 nm [2]

Two-Photon Excitation

Maximum
~950 nm [3]

Two-Photon Action Cross-

Section (at 960 nm)
10 GM [3]

Emission Maximum (in

Octanol)
640 nm [3]

Molecular Weight 585.42 g/mol [2]

Note: In cell membranes, the spectra of styryl dyes like RH 795 are typically blue-shifted by as

much as 20 nm for absorption or excitation and up to 80 nm for emission.[2]

Table 2: Typical Two-Photon Imaging Parameters for Neuronal Activity
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Parameter Typical Range Considerations

Excitation Wavelength 920 - 960 nm
Optimize for maximal signal

and minimal autofluorescence.

Laser Power at Sample 50 - 300 mW

Use the lowest power

necessary to achieve

adequate signal-to-noise ratio

to minimize phototoxicity.[4]

Objective Numerical Aperture

(NA)
0.8 - 1.1

Higher NA objectives provide

better resolution and collection

efficiency.

Scan Speed 1 - 1000 Hz (line rate)

Faster scanning is required for

resolving rapid events like

action potentials.

Dwell Time per Pixel 0.2 - 10 µs

Shorter dwell times reduce

phototoxicity but may decrease

signal-to-noise.

Frame Rate 1 - 500 Hz

Dependent on the desired

temporal resolution and the

size of the field of view.

Experimental Protocols
The following protocols provide a general framework for two-photon imaging with RH 795.

Optimization of specific parameters will be necessary for different preparations and

experimental goals.

Protocol 1: In Vitro Brain Slice Staining and Imaging
This protocol is suitable for acute brain slices from rodents.

Materials:

RH 795 dye stock solution (e.g., 1 mg/mL in DMSO)
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Artificial cerebrospinal fluid (aCSF)

Dissection tools and vibratome

Incubation chamber

Two-photon microscope with a tunable Ti:Sapphire laser

Procedure:

Slice Preparation: Prepare 300-400 µm thick brain slices using a vibratome in ice-cold,

oxygenated aCSF.

Dye Loading:

Prepare a staining solution by diluting the RH 795 stock solution in oxygenated aCSF to a

final concentration of 5-20 µM.

Incubate the brain slices in the staining solution for 20-40 minutes at room temperature,

protected from light. The optimal concentration and incubation time should be determined

empirically.

Washing: After incubation, transfer the slices to fresh, oxygenated aCSF for at least 30

minutes to wash out excess dye and allow for de-staining of intracellular compartments.

Imaging:

Transfer a slice to the recording chamber of the two-photon microscope and continuously

perfuse with oxygenated aCSF.

Locate the region of interest using a low-magnification objective.

Switch to a high-magnification, high-NA water-immersion objective for imaging.

Set the two-photon excitation wavelength to ~950 nm.

Adjust the laser power to the minimum level that provides a good signal-to-noise ratio.
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Acquire images or line scans at a frame rate sufficient to resolve the neuronal dynamics of

interest. For action potentials, frame rates of 100 Hz or higher are recommended.

Protocol 2: In Vivo Staining and Imaging in Rodents
This protocol describes the application of RH 795 for in vivo imaging through a cranial window.

Materials:

RH 795 dye solution (e.g., 0.5-1 mg/mL in saline with 0.5-1% DMSO and Pluronic F-127)

Surgical tools for craniotomy

Dental cement

Stereotaxic frame

Two-photon microscope with a long working distance objective

Procedure:

Surgical Preparation:

Anesthetize the animal and mount it in a stereotaxic frame.

Perform a craniotomy over the brain region of interest to create a cranial window.

Secure a glass coverslip over the craniotomy using dental cement to create a sealed

imaging chamber.

Dye Loading:

Carefully inject the RH 795 solution directly onto the cortical surface through a small hole

in the coverslip or via a micropipette.

Alternatively, for deeper structures, pressure-eject the dye solution into the target area

using a glass micropipette.

Allow the dye to diffuse and stain the neuronal membranes for 30-60 minutes.
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Imaging:

Position the animal under the two-photon microscope.

Use a long working distance, water-immersion objective for imaging through the cranial

window.

Set the imaging parameters (wavelength, laser power, scan speed) as described in

Protocol 1, adjusting for the in vivo preparation. Laser power may need to be increased for

deeper imaging depths.

Monitor the animal's physiological state throughout the imaging session.

Signaling Pathway and Experimental Workflow
Visualization
The following diagrams, generated using Graphviz, illustrate the mechanism of voltage sensing

with RH 795 and a typical experimental workflow for two-photon imaging.

Mechanism of Voltage Sensing with RH 795
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Caption: Mechanism of RH 795 voltage sensing in the neuronal membrane.

Experimental Workflow for Two-Photon Imaging with RH 795
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Caption: General experimental workflow for two-photon imaging with RH 795.

Applications in Research and Drug Development
Two-photon imaging with RH 795 offers a versatile platform for investigating a wide range of

neurophysiological questions and for screening the effects of pharmacological compounds on

neuronal activity.

Studying Synaptic Plasticity: RH 795 can be used to monitor changes in postsynaptic

potentials in response to protocols that induce long-term potentiation (LTP) or long-term

depression (LTD), providing insights into the mechanisms of learning and memory.[5][6]

Mapping Neuronal Circuits: By stimulating specific inputs and recording the resulting voltage

changes in downstream neurons, it is possible to map the functional connectivity of neuronal

circuits with high precision.

Investigating Action Potential Dynamics: The fast response time of RH 795 allows for the

visualization of action potential initiation, propagation, and backpropagation in dendrites,

which is crucial for understanding neuronal computation.[7][8]

Drug Discovery and Neuropharmacology: This technique can be employed to screen for

compounds that modulate neuronal excitability, synaptic transmission, or ion channel

function.[9] The ability to record from multiple neurons simultaneously provides a high-

throughput platform for assessing the network effects of novel drugs.

Disease Modeling: In animal models of neurological and psychiatric disorders, RH 795
imaging can be used to identify aberrant patterns of neuronal activity and to evaluate the

efficacy of potential therapeutic interventions.
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Troubleshooting and Considerations
Phototoxicity and Photobleaching: Although reduced with two-photon excitation, phototoxicity

can still occur, especially with high laser powers and long exposure times.[10] It is crucial to

use the lowest possible laser power and to minimize the duration of imaging sessions. Signs

of phototoxicity include swelling of neuronal processes, bleb formation, and a gradual

decrease in signal intensity.

Dye Loading and Staining Quality: Uneven staining or poor signal-to-noise can result from

suboptimal dye concentration or incubation time. These parameters should be carefully

optimized for each experimental preparation. The use of a carrier agent like Pluronic F-127

can aid in dye solubilization and tissue penetration.

Movement Artifacts (In Vivo Imaging): Movement of the animal due to breathing or other

physiological processes can introduce significant artifacts into the imaging data. A stable

head-fixation apparatus is essential for in vivo experiments. Motion correction algorithms can

be applied during post-processing to mitigate these artifacts.

Signal-to-Noise Ratio: The fluorescence changes associated with physiological voltage

fluctuations are often small (on the order of a few percent per 100 mV). To achieve a

sufficient signal-to-noise ratio, it may be necessary to average multiple trials or to use

advanced image analysis techniques.

By following these guidelines and protocols, researchers can effectively utilize two-photon

microscopy with RH 795 to gain valuable insights into the dynamic workings of the nervous

system.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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